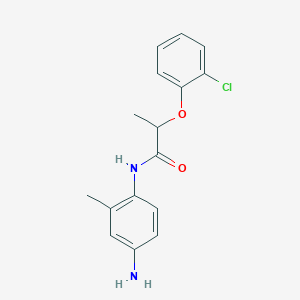
2,2,2-Trifluor-1-(pyrimidin-5-yl)ethanon
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone is a useful research compound. Its molecular formula is C6H3F3N2O and its molecular weight is 176.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solvolyse-Studien
2,2,2-Trifluor-1-(pyrimidin-5-yl)ethanon: wurde in Solvolyse-Studien verwendet, um die Auswirkungen von Substituenten auf die Reaktionsgeschwindigkeiten zu verstehen. Die Solvolysegeschwindigkeiten der Verbindung wurden unter verschiedenen Bedingungen gemessen, was Einblicke in die sterischen und elektronischen Einflüsse der Trifluormethylgruppe und des Pyrimidinylrestes liefert .
Agrochemische Anwendungen
Der Trifluormethylpyridin-(TFMP)-Rest, ein wichtiger Strukturbestandteil von This compound, ist für die Entwicklung von Agrochemikalien von Bedeutung. TFMP-Derivate werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt, wobei über 20 neue TFMP-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten haben .
Pharmazeutische Industrie
In der pharmazeutischen Forschung wird die TFMP-Gruppe aufgrund ihrer einzigartigen physikalisch-chemischen Eigenschaften in Wirkstoffe eingebaut. Mehrere pharmazeutische und veterinärmedizinische Produkte, die den TFMP-Rest enthalten, wurden für den Markt zugelassen, und viele Kandidaten befinden sich in klinischen Studien .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The compound’s trifluoromethyl group may enhance its lipophilicity, potentially improving its absorption and distribution .
Result of Action
Similar compounds have been known to exert various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability and efficacy may be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interactions with its targets .
Biochemische Analyse
Biochemical Properties
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to influence its reactivity and interaction with biological molecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzyme or protein involved and the context of the biochemical reaction .
Molecular Mechanism
The molecular mechanism of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. The trifluoromethyl group of the compound plays a significant role in its binding interactions, influencing its affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular responses, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone is involved in several metabolic pathways It interacts with enzymes and cofactors that play a role in its metabolism The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biological effects. These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone is essential for its activity and function The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-pyrimidin-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMJOOWQTUARLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)

![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)


